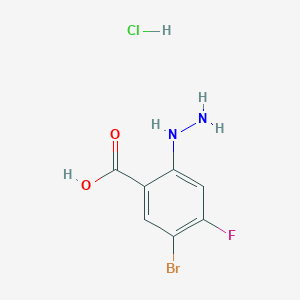
5-Bromo-4-fluoro-2-hydrazinylbenzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride is a chemical compound with the molecular formula C7H7BrClFN2O2 It is a derivative of benzoic acid, featuring bromine, fluorine, and hydrazine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride typically involves the following steps:
Bromination and Fluorination:
Hydrazination: The hydrazine group is introduced via a nucleophilic substitution reaction, where hydrazine displaces a leaving group on the aromatic ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, inhibiting their activity. The bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxy-4-methoxybenzoic acid
- 4-Bromo-5-fluoro-2-hydrazinylbenzoic acid
- 5-Bromo-2-hydrazinylbenzoic acid hydrochloride
Uniqueness
5-Bromo-4-fluoro-2-hydrazinobenzoic acid hydrochloride is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C7H7BrClFN2O2 |
|---|---|
Molecular Weight |
285.50 g/mol |
IUPAC Name |
5-bromo-4-fluoro-2-hydrazinylbenzoic acid;hydrochloride |
InChI |
InChI=1S/C7H6BrFN2O2.ClH/c8-4-1-3(7(12)13)6(11-10)2-5(4)9;/h1-2,11H,10H2,(H,12,13);1H |
InChI Key |
FIRJXADWSDKWEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)NN)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8R)-6-(difluoromethylene)-2,3,5,7-tetrahydro-1H-pyrrolizin-8-yl]methanol](/img/structure/B13903634.png)
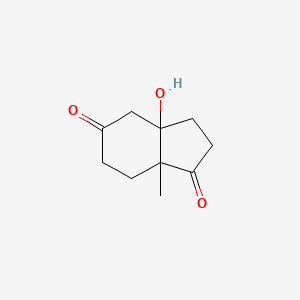
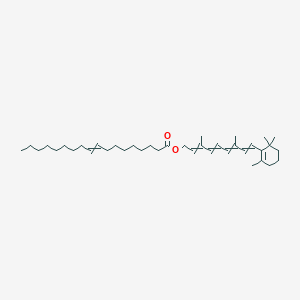
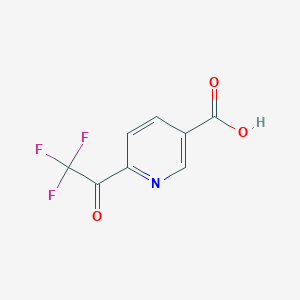
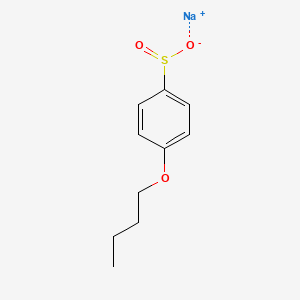
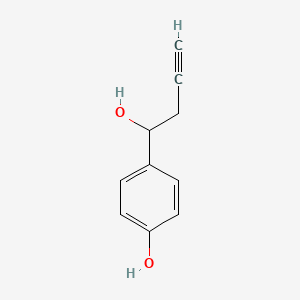
![[cis-1-Benzyl-2-(benzyloxymethyl)azetidin-3-YL]oxy-tert-butyl-dimethyl-silane](/img/structure/B13903684.png)
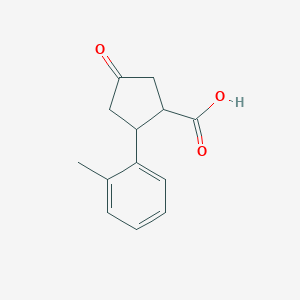

![3-[(1R)-1-amino-3-hydroxypropyl]-5-(trifluoromethyl)benzoic acid](/img/structure/B13903703.png)
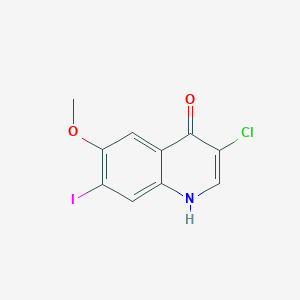
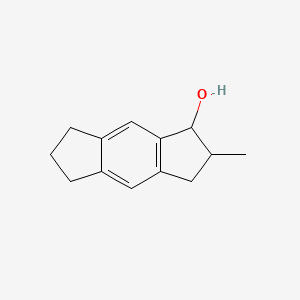

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13903710.png)
